molecular formula C16H19NO2 B6275131 tert-butyl 5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2732245-17-7

tert-butyl 5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6275131
CAS No.: 2732245-17-7
M. Wt: 257.3
InChI Key:
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Description

Tert-butyl 5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a tert-butyl ester group, an ethynyl group, and a tetrahydroisoquinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and esterification steps to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, to form carbonyl compounds.

    Reduction: Reduction of the ethynyl group can lead to the formation of alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a pharmacophore in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
  • Evaluated for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • Tert-butyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • Tert-butyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Comparison:

  • Tert-butyl 5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to halogenated or methylated analogs.
  • The ethynyl group allows for additional functionalization and can participate in unique chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2732245-17-7

Molecular Formula

C16H19NO2

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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